Vinylmagnesium chloride
Overview
Description
. It is a Grignard reagent, which means it is used in organic synthesis to form carbon-carbon bonds. This compound is typically found as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions .
Preparation Methods
Vinylmagnesium chloride is synthesized through the reaction of vinyl chloride with magnesium in the presence of a catalyst. This reaction is typically carried out in an anhydrous environment to prevent the formation of unwanted by-products. The general reaction is as follows:
CH2=CHCl+Mg→CH2=CHMgCl
In industrial settings, the preparation of chlorovinylmagnesium involves the use of specialized equipment to maintain anhydrous conditions and to handle the reactive intermediates safely. The reaction is usually conducted in a solvent such as THF to stabilize the Grignard reagent and to facilitate the reaction.
Chemical Reactions Analysis
Vinylmagnesium chloride undergoes a variety of chemical reactions, including:
Addition Reactions: It can add to carbonyl compounds (aldehydes and ketones) to form alcohols.
Coupling Reactions: It can couple with halides to form new carbon-carbon bonds.
Substitution Reactions: It can react with electrophiles to substitute the chlorine atom with other groups.
Common reagents used in these reactions include aldehydes, ketones, and halides. The major products formed from these reactions are alcohols, alkenes, and substituted alkenes .
Scientific Research Applications
Vinylmagnesium chloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Organic Synthesis: It is used to synthesize a variety of organic compounds, including alcohols, ketones, and alkenes.
Catalysis: It is used as a catalyst in various chemical reactions, including polymerization and coupling reactions.
Pharmaceutical Development: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of chlorovinylmagnesium involves the formation of a carbon-magnesium bond, which is highly reactive. This bond can attack electrophilic centers in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets of chlorovinylmagnesium include carbonyl compounds, halides, and other electrophiles .
Comparison with Similar Compounds
Vinylmagnesium chloride is similar to other Grignard reagents, such as phenylmagnesium bromide and methylmagnesium chloride. its unique feature is the presence of a vinyl group, which allows it to participate in a wider range of reactions compared to other Grignard reagents . Similar compounds include:
Phenylmagnesium Bromide: Used in the synthesis of aromatic compounds.
Methylmagnesium Chloride: Used in the synthesis of simple alkanes and alcohols.
This compound: Similar to chlorovinylmagnesium but with different reactivity due to the absence of the chlorine atom.
This compound’s unique reactivity and versatility make it a valuable reagent in organic synthesis and industrial applications.
Properties
IUPAC Name |
magnesium;ethene;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3.ClH.Mg/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJMWREDHKRHWQI-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=[CH-].[Mg+2].[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClMg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80883919 | |
Record name | Magnesium, chloroethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.80 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
15% solution in tetrahydrofuran: Brown liquid; [Acros Organics MSDS] | |
Record name | Vinylmagnesium chloride | |
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URL | https://haz-map.com/Agents/1440 | |
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CAS No. |
3536-96-7 | |
Record name | Magnesium, chloroethenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003536967 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Magnesium, chloroethenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Magnesium, chloroethenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80883919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chlorovinylmagnesium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.524 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What role does chlorovinylmagnesium play in the synthesis of trans-4-(trans-4'-n-propylcyclohexyl)-cyclohexyl-ethylene?
A1: Chlorovinylmagnesium acts as a Grignard reagent in this synthesis []. Grignard reagents are organomagnesium halides known for their versatility in forming carbon-carbon bonds. In this specific case, chlorovinylmagnesium reacts with trans-4-(trans-4'-propylcyclohexyl)-1-chloride cyclohexane via a Grignard coupling reaction to yield the desired product, trans-4-(trans-4'-n-propylcyclohexyl)-cyclohexyl-ethylene []. The reaction is typically catalyzed by iron trichloride, which facilitates the coupling process [].
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